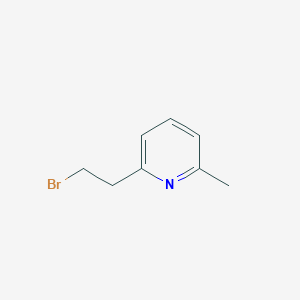

2-(2-Bromoethyl)-6-methylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Chemical Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a myriad of biologically active compounds and advanced materials. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, impart distinct reactivity patterns compared to its carbocyclic analog, benzene. This inherent reactivity allows for a wide range of chemical transformations, making pyridine and its derivatives indispensable in the synthetic chemist's toolbox. They serve as key precursors in the pharmaceutical industry for the development of drugs, in agrochemicals for crop protection, and in materials science for the creation of polymers and ligands for catalysis.

Overview of Halogenated Alkyl Pyridines as Strategic Synthetic Intermediates

The introduction of a halogenated alkyl chain onto a pyridine ring significantly enhances its synthetic utility. Halogenated alkyl pyridines are versatile bifunctional reagents, possessing both a nucleophilic pyridine nitrogen (in its neutral or deprotonated form) and an electrophilic carbon atom in the alkyl chain. The bromine atom in a bromoethyl group, for instance, is a good leaving group, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, azides, cyanides, and thiols, thereby enabling the construction of diverse molecular libraries. Furthermore, the pyridine ring itself can undergo various transformations, such as electrophilic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, providing orthogonal synthetic handles for further molecular elaboration.

Structural Context and Research Landscape of 2-(2-Bromoethyl)-6-methylpyridine

This compound, with the chemical formula C₈H₁₀BrN, is a disubstituted pyridine derivative. It features a bromoethyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. The presence of the methyl group can influence the steric and electronic properties of the molecule, potentially affecting its reactivity and the stability of its derivatives.

While extensive research has been conducted on various pyridine derivatives, the specific research landscape for this compound is more focused. It is primarily recognized as a valuable synthetic intermediate. For instance, it can be synthesized from 2-(6-methylpyridin-2-yl)ethanol, which in turn can be prepared from 2,6-lutidine. bldpharm.com The conversion of the hydroxyl group in 2-(6-methylpyridin-2-yl)ethanol to a bromide yields the target compound.

The reactivity of this compound is characteristic of a primary alkyl bromide, making it susceptible to Sₙ2 reactions. This allows for the straightforward introduction of various nucleophiles at the terminal carbon of the ethyl chain, leading to the formation of a diverse range of 2-substituted-6-methylpyridine derivatives. These derivatives can then serve as precursors for more complex heterocyclic systems, including those with potential applications in medicinal chemistry and materials science. Although detailed, large-scale studies on this specific compound are not as widespread as for some other pyridine derivatives, its role as a key building block in targeted synthetic campaigns is evident from its availability from commercial suppliers and its implicit use in the construction of more complex molecules.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 856834-88-3 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Physical State | Not explicitly stated in provided results, though its hydrobromide salt is a solid. |

| Boiling Point | Not explicitly stated in provided results. |

| Melting Point | Not explicitly stated in provided results. |

| Solubility | Not explicitly stated in provided results. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-bromoethyl)-6-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQGTEWFJXQOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromoethyl 6 Methylpyridine

Nucleophilic Substitution Reactions

The primary alkyl bromide functionality in 2-(2-bromoethyl)-6-methylpyridine is a key site for nucleophilic attack. These reactions can proceed through either intermolecular or intramolecular pathways, leading to a diverse array of derivatives.

The 2-(2-bromoethyl) group in this compound is susceptible to intermolecular nucleophilic substitution, typically following an SN2 mechanism. In this concerted process, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single step. masterorganicchemistry.com The reaction rate is influenced by the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Given that the bromine is attached to a primary carbon, this reaction is generally efficient with minimal steric hindrance. masterorganicchemistry.com

A wide variety of nucleophiles can be employed to create new derivatives, demonstrating the versatility of this compound as a synthetic building block. The general scheme for this transformation is the reaction of the bromoethyl compound with a nucleophile (Nu-) to yield a substituted product and a bromide salt.

Table 1: Examples of Potential Intermolecular Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Product Class |

| Hydroxide (B78521) (OH⁻) | Alcohols |

| Alkoxides (RO⁻) | Ethers |

| Cyanide (CN⁻) | Nitriles |

| Amines (RNH₂) | Substituted Amines |

| Thiolates (RS⁻) | Thioethers |

This reactivity allows for the introduction of various functional groups, significantly expanding the potential applications of the resulting pyridine (B92270) derivatives in areas such as medicinal chemistry and materials science.

The structure of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of bicyclic systems. These reactions occur when a nucleophilic center within the same molecule attacks the electrophilic carbon of the bromoethyl group. For instance, if a suitable nucleophile is introduced at the pyridine ring or as part of a substituent, it can lead to the formation of a new ring fused to the pyridine core.

Coupling Reactions and Catalytic Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The alkyl halide moiety of this compound makes it a suitable substrate for such transformations.

The Stille reaction is a palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or pseudohalide. libretexts.orgwikipedia.org This reaction is highly versatile and has been used to synthesize functionalized bipyridines and terpyridines, which are structurally related to the pyridine core of the target molecule. acs.org

The catalytic cycle of the Stille reaction generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organostannane (R²-Sn(Alkyl)₃) transfers its organic group to the palladium complex, displacing the halide. libretexts.org This is often the rate-determining step. youtube.com

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product (R¹-R²). libretexts.org

Table 2: Components of the Stille Cross-Coupling Reaction

| Component | Role | Example |

| Organic Halide/Pseudohalide | Electrophile | Aryl bromides, vinyl iodides |

| Organostannane | Nucleophile | Aryl-, vinyl-, or alkylstannanes |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligands | Stabilize the catalyst | Phosphines, N-heterocyclic carbenes |

While direct Stille coupling of the bromoethyl group can be challenging, the pyridine ring itself, if appropriately halogenated (e.g., 2-bromo-6-methylpyridine), could readily participate in such reactions. bldpharm.com Alternatively, the bromoethyl group could be converted into an organometallic nucleophile for coupling with other electrophiles.

Transition metal catalysis is crucial for a wide range of organic transformations. mdpi.com For substrates like this compound, transition metals, particularly palladium, nickel, and copper, are instrumental in activating the C(sp³)-Br bond for cross-coupling reactions. nih.govrsc.org These reactions have seen significant advancements, allowing for the formation of C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds. rsc.org

The general mechanism for these cross-coupling reactions involves the oxidative addition of the alkyl halide to a low-valent metal center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond. wikipedia.org

The success of transition metal-catalyzed reactions often hinges on the choice of the metal complex and its associated ligands. nih.gov Ligands play a critical role in stabilizing the metal center, influencing its reactivity, and preventing undesirable side reactions. diva-portal.org

In the context of cross-coupling reactions with alkyl halides, the development of new and effective ligands has been a major area of research. rsc.org For instance, in copper-catalyzed alkyl-alkyl cross-coupling, unsaturated hydrocarbon additives like 1,3-butadiene (B125203) can suppress side reactions and prevent catalyst degradation. lookchem.com

Table 3: Examples of Transition Metal Catalysts and Ligands in Cross-Coupling

| Metal | Catalyst Precursor | Ligand Type | Application |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Phosphines (e.g., PPh₃), N-Heterocyclic Carbenes (NHCs) | Stille, Suzuki, Negishi, Heck, Buchwald-Hartwig reactions youtube.comorganic-chemistry.org |

| Nickel | NiCl₂(dppp) | Phosphines, π-carbon ligands (e.g., 1,3-butadiene) | Kumada coupling, reactions with Grignard reagents nih.gov |

| Copper | CuI, CuSCN | Phosphines, Nitrogen-based ligands | Ullmann condensation, alkyl-alkyl coupling lookchem.com |

The choice of a specific metal-ligand system depends on the nature of the coupling partners and the desired transformation. For a substrate like this compound, catalyst systems that are effective for C(sp³)-hybridized electrophiles would be required. The pyridine nitrogen in the substrate can also act as a ligand, potentially influencing the catalytic cycle.

Applications of Transition Metal Catalysis

Mechanistic Insights into Catalytic Pathways

While specific catalytic cycles involving this compound as a catalyst are not extensively documented, its structural motifs are common in ligands for transition-metal catalysis. The pyridine nitrogen and the bromoethyl group can both participate in catalytic processes. More directly, the reactivity of the molecule itself in catalyzed reactions provides significant mechanistic insights.

Research on the closely related compound 2-(2-chloroethyl)pyridine reveals a significant pathway under basic conditions: a β-elimination reaction to form 2-vinylpyridine. rsc.org Studies conducted in aqueous sodium hydroxide and various buffers indicate that this reaction proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org A critical finding is that the reaction rate is significantly enhanced by the protonation of the pyridine nitrogen. rsc.org Even at pH values where the N-protonated form (NH+) is a minor species, it is approximately 10^5 times more reactive than the neutral form (N). rsc.org The proposed mechanism involves a rapid, reversible deprotonation of the carbon adjacent to the pyridine ring (the α-carbon), followed by a rate-limiting loss of the halide ion to form the alkene. The high stability of the resulting carbanion intermediate, which possesses an enamine-like structure, is a key driver for this pathway. rsc.org

In the presence of certain nucleophiles, this elimination pathway can compete with SN2 substitution. For instance, with acetohydroxamate, both elimination and substitution products are observed, highlighting the dual reactivity of the haloethyl side chain. rsc.org

Table 1: Mechanistic Details of Base-Induced Reaction of 2-(2-chloroethyl)pyridine

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | β-Elimination | rsc.org |

| Product | 2-vinylpyridine | rsc.org |

| Proposed Mechanism | E1cb (irreversible) | rsc.org |

| Key Intermediate | Carbanion at the α-position to the pyridine ring | rsc.org |

| Activating Factor | Protonation of the pyridine nitrogen enhances reactivity significantly. | rsc.org |

| Competing Reaction | SN2 substitution, depending on the nucleophile. | rsc.org |

Synergistic Organocatalysis and Combined Catalytic Strategies

Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, is a powerful strategy in modern synthesis. While specific applications of this compound in synergistic organocatalysis are not prominently reported, its structure lends itself to such strategies.

Pyridine derivatives are cornerstones of organocatalysis, often acting as nucleophilic catalysts. For example, N-heterocyclic carbenes (NHCs), generated from triazolium salts, can react with aldehydes to form a Breslow intermediate, which can then engage with electrophiles like pyridinium (B92312) salts in dearomatization reactions. mdpi.com One could envision a strategy where the 6-methyl-2-pyridyl moiety of the title compound acts as a directing group or a binding site for one catalyst (e.g., a metal), while the bromoethyl group is transformed by a separate organocatalyst.

Furthermore, recent advances have seen the use of pyridine derivatives as nucleophiles at the nitrogen atom for dearomative substitutions, a less conventional approach that leads to valuable N-substituted 2-pyridones. mdpi.com Combined catalytic systems, for instance using a copper-phosphoramidite catalyst and a chiral Brønsted acid, have enabled complex transformations like intramolecular atroposelective cycloisomerization of pyridine derivatives. mdpi.com The bromoethyl group in this compound could serve as a reactive handle to tether the molecule to a substrate, which is then activated by a synergistic combination of catalysts acting on the pyridine core.

Reactions with Organometallic Reagents (e.g., Grignard reactions for related compounds)

The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is complex due to the multiple reactive sites on the molecule. These reagents are strong bases and potent nucleophiles. leah4sci.commdpi.com

The primary reaction anticipated for an alkyl bromide is a nucleophilic substitution (SN2) at the carbon bearing the bromine atom, leading to the formation of a new carbon-carbon bond. This is a standard method for chain elongation. leah4sci.com However, the presence of the pyridine ring introduces several potential complications:

Acid-Base Reaction: Grignard reagents are strongly basic and can deprotonate acidic protons. The methyl group and the α-methylene protons on the ethyl chain are potential sites for deprotonation, which would consume the reagent and prevent the desired substitution.

Attack at the Pyridine Ring: The pyridine ring itself can be a target for nucleophilic attack, especially if activated. While 2-pyridyl organometallics are known to be challenging partners in cross-coupling reactions, direct addition to the ring is a possibility. beilstein-journals.org

Halogen-Metal Exchange: The reagent can undergo exchange with the bromine atom, forming a new organometallic species, 2-(2-magnesioethyl)-6-methylpyridine, which could then react further.

For related 2-halopyridines, the formation of Grignard reagents is a known process, though their subsequent use in cross-coupling can be difficult. nih.gov When reacting an external Grignard reagent with a molecule like this compound, the most likely desired pathway is the SN2 substitution on the ethyl side chain. To favor this outcome, reaction conditions would need to be carefully controlled, likely using lower temperatures to minimize side reactions.

Table 2: Potential Reaction Pathways with Grignard Reagents

| Reaction Pathway | Description | Potential Product |

|---|---|---|

| S |

Nucleophilic attack by the Grignard carbanion on the C-Br bond of the ethyl group. | 2-(2-Alkyl/Aryl-ethyl)-6-methylpyridine |

| Deprotonation | The Grignard reagent acts as a base, removing a proton from the methyl or methylene (B1212753) group. | Anionic pyridine species + Alkane |

| Halogen-Metal Exchange | The Grignard reagent exchanges its organic group for the bromine atom. | 2-(2-(halomagnesio)ethyl)-6-methylpyridine |

Bromine Atom Reactivity in Further Functionalization

The bromine atom on the ethyl side chain is a versatile functional handle, making the compound a useful building block for more complex molecules. The C-Br bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. pressbooks.pub The primary reaction pathway for this functionalization is the nucleophilic substitution (SN2) reaction. pressbooks.pubgatech.edu

Table 3: Examples of Nucleophilic Substitution on the Bromoethyl Group

| Nucleophile (Nu⁻) | Product Structure | Product Class |

|---|---|---|

| Hydroxide (OH⁻) | Alcohol | |

| Cyanide (CN⁻) | Nitrile | |

| Azide (B81097) (N₃⁻) | Azide | |

| Thiolate (RS⁻) | Thioether |

| Amine (R₂NH) | | Amine |

This reactivity allows for the introduction of diverse functional groups. For instance, reaction with sodium azide would yield an azido (B1232118) derivative, which can be further reduced to a primary amine. Reaction with sodium cyanide provides a route to extend the carbon chain by one atom, and the resulting nitrile can be hydrolyzed to a carboxylic acid.

However, as noted previously, the SN2 reaction faces competition from base-induced elimination, especially with sterically hindered or strongly basic nucleophiles. rsc.org Another potential side reaction, particularly with nitrogen nucleophiles or under conditions that favor it, is intramolecular cyclization to form a quaternary pyridinium salt, or intermolecular reaction between two molecules of the starting material to form a dimeric pyridinium species. researchgate.net Careful selection of the nucleophile and reaction conditions is therefore essential to achieve the desired functionalization. researchgate.net

Applications of 2 2 Bromoethyl 6 Methylpyridine As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The structure of 2-(2-bromoethyl)-6-methylpyridine makes it an excellent starting material for the synthesis of complex heterocyclic systems. The bromoethyl side chain can be readily transformed to create new rings fused to the pyridine (B92270) core, while the pyridine unit itself can be coupled with other heterocycles.

The bromoethyl moiety of this compound is a key functional group for the construction of fused bicyclic and polycyclic systems through intramolecular cyclization reactions. By reacting the bromoethyl group with a nucleophile that is either part of a substituent on the pyridine ring or introduced in a separate step, a new ring can be formed. This strategy is a common approach for synthesizing a variety of fused pyridine derivatives, such as indolizidine analogs.

Furthermore, the synthesis of various fused pyridine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, often relies on substituted pyridine precursors. nih.gov The reactivity of the bromoethyl group allows for the introduction of various functionalities that can subsequently participate in cyclization reactions to build these complex scaffolds. For instance, the synthesis of pyridyl thienopyridines has been achieved through multi-step sequences that involve the elaboration and cyclization of functionalized pyridine starting materials. diva-portal.org The general utility of sulfones and nitriles in the synthesis of pyridine derivatives further highlights the diverse range of chemical transformations available for creating fused heterocyclic systems from appropriately functionalized pyridines. mdpi.com

Substituted bipyridines and terpyridines are fundamental building blocks in coordination chemistry and materials science. The synthesis of these compounds often employs cross-coupling reactions where a halopyridine is a key reactant. The precursor, 2-bromo-6-methylpyridine, is readily used in these transformations.

Several palladium-catalyzed cross-coupling reactions are effective for the synthesis of bipyridines. mdpi.com The Suzuki-Miyaura coupling , which pairs a boronic acid with an organohalide, is a widely used method for constructing C-C bonds between aromatic rings. researchgate.netmdpi.com Similarly, the Negishi coupling utilizes an organozinc compound and an organohalide, offering mild reaction conditions and high yields for bipyridine synthesis. orgsyn.org The Ullmann reaction , a copper-catalyzed coupling of two aryl halides, is a classic method for preparing symmetrical bipyridines like 2,2'-bipyridine. wikipedia.orgthermofisher.comnih.gov

For the synthesis of terpyridines, which are composed of three pyridine rings linked together, similar cross-coupling strategies are employed. nih.govnih.gov The Stille reaction , which couples an organotin compound with an organohalide, is another powerful tool in the arsenal (B13267) of organic chemists for creating these extended aromatic systems. youtube.com By choosing the appropriate coupling partners and reaction conditions, this compound can be strategically employed to produce a variety of substituted bipyridine and terpyridine derivatives, where the bromoethyl group can be retained for further functionalization or modified prior to the coupling reaction.

| Coupling Reaction | Catalyst System (Typical) | Reactants | Product Type |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Bromopyridine, Pyridylboronic acid | Bipyridine |

| Negishi | Pd catalyst, Zn reagent | Bromopyridine, Pyridylzinc halide | Bipyridine |

| Ullmann | Cu catalyst | Bromopyridine | Symmetrical Bipyridine |

| Stille | Pd catalyst | Bromopyridine, Organotin reagent | Bipyridine/Terpyridine |

Precursor in the Synthesis of Ligands for Coordination Chemistry

The ability to form stable complexes with metal ions is a hallmark of pyridine-containing molecules. This compound serves as a valuable precursor for a diverse range of ligands used in coordination chemistry, from simple chelating agents to the building blocks of complex supramolecular structures.

A chelating ligand is a molecule that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate. The bromoethyl group of this compound can be readily converted into a variety of donor groups, such as amines, ethers, or thioethers, which can then coordinate to a metal center in conjunction with the pyridine nitrogen.

For example, by replacing the bromine atom with an amino group, N-(2-aminoethyl)-6-methylpyridin-2-amine can be synthesized, which is a bidentate ligand capable of coordinating to a metal through both the pyridine nitrogen and the terminal amino nitrogen. biosynth.com More complex chelating moieties can also be introduced. A synthetic analogue of the metal-chelating portion of the anticancer drug bleomycin, methyl 2-(2-aminoethyl)-aminomethyl-pyridine-6-carboxyl-histidinate (AMPHIS), demonstrates the potential for creating sophisticated, multi-dentate ligands from pyridine-based scaffolds. nih.gov The synthesis of such ligands often involves the strategic functionalization of precursors like 2,6-disubstituted pyridines. mdpi.com These tailored ligands can be used to create transition metal complexes with specific properties for applications in catalysis, biomimetic chemistry, and medicine. mdpi.comnih.gov

Supramolecular chemistry involves the design and synthesis of large, well-defined chemical structures that are held together by non-covalent interactions. Bipyridine and terpyridine units, which can be synthesized from this compound as described previously, are exceptional building blocks for creating such assemblies.

When these ligands coordinate to metal ions, they can form highly organized, multi-component structures. For instance, bis(terpyridine) ligands can self-assemble with metal ions to form [2x2] grid-type complexes. nih.gov The linear and rigid nature of terpyridine-metal-terpyridine complexes makes them ideal linkers for constructing large supramolecular architectures, such as metallopentacycles and hexagonal gaskets. nih.gov The resulting supramolecular polymers and assemblies have potential applications in areas such as molecular electronics, sensing, and catalysis. mdpi.com The ability to pre-functionalize the pyridine building block, for example by retaining or modifying the ethyl side chain of this compound, allows for the fine-tuning of the properties of the final supramolecular assembly.

Role in the Total Synthesis of Complex Organic Molecules

The total synthesis of complex organic molecules, particularly natural products and pharmaceuticals, often requires the use of versatile building blocks that can be efficiently incorporated into the target structure. While a direct, published total synthesis starting from this compound is not readily found, its utility as a synthetic fragment is evident from the chemistry of its related compounds.

For instance, the closely related compound, 2-amino-6-methylpyridine, is used as an intermediate in the production of nalidixic acid, an antibiotic. alkalimetals.comchemicalbook.com This demonstrates the value of the 6-methylpyridine core in the synthesis of biologically active molecules. The chemical reactivity of this compound, particularly the ability to perform cross-coupling reactions at the pyridine ring and nucleophilic substitution at the bromoethyl chain, makes it a valuable synthon for introducing the 6-methyl-2-pyridylethyl moiety into a larger molecular framework. The Ullmann reaction, which can be used to create biaryl linkages, was a key step in the total synthesis of the natural product taspine, highlighting the importance of such coupling strategies in the synthesis of complex molecules. thermofisher.com Therefore, this compound represents a potent building block for the efficient and convergent synthesis of complex organic targets.

Intermediate in the Preparation of Specialized Organic Building Blocks

This compound is a valued reagent in organic synthesis, primarily utilized as a versatile intermediate for constructing more complex molecular architectures. Its utility stems from the presence of a reactive bromoethyl group attached to the 6-methylpyridine core. This functional group is an excellent electrophile, making the compound an ideal alkylating agent for a variety of nucleophiles.

The primary application of this compound in this context is the introduction of the 2-(6-methylpyridin-2-yl)ethyl moiety into other molecules. This is most commonly achieved through nucleophilic substitution reactions where the bromine atom, a good leaving group, is displaced.

Synthesis of Substituted Piperazine (B1678402) Derivatives

A significant use of this compound is in the alkylation of amines, particularly cyclic secondary amines such as piperazine and its derivatives. This reaction provides a straightforward route to specialized building blocks that are precursors to biologically active compounds.

The reaction involves the nucleophilic attack of the secondary amine nitrogen of a piperazine derivative on the electrophilic carbon of the bromoethyl group of this compound. This process typically proceeds under basic conditions to neutralize the hydrogen bromide formed as a byproduct, often using a non-nucleophilic base like potassium carbonate in an aprotic polar solvent such as acetonitrile. The reaction mixture is generally heated under reflux to ensure completion.

The resulting products, 2-(2-(4-substituted-piperazin-1-yl)ethyl)-6-methylpyridines, are themselves advanced intermediates. Structures containing a (piperazin-1-yl)ethyl-pyridine core are of significant interest in medicinal chemistry. For instance, the analogous compound N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine is a crucial intermediate in the synthesis of imaging agents for the serotonin (B10506) 5-HT1A receptor. nih.gov This highlights the role of such building blocks in the development of sophisticated molecules for medical research and diagnostics.

The general synthetic scheme for this transformation is presented below.

Table 1: Synthesis of Substituted Piperazine Building Blocks

| Reactant 1 | Reactant 2 | Product | Typical Reaction Conditions |

| This compound | 1-Arylpiperazine | 2-(2-(4-Arylpiperazin-1-yl)ethyl)-6-methylpyridine | K₂CO₃, KI (cat.), CH₃CN, Reflux niscpr.res.in |

| This compound | 1-Alkylpiperazine | 2-(2-(4-Alkylpiperazin-1-yl)ethyl)-6-methylpyridine | K₂CO₃, KI (cat.), CH₃CN, Reflux niscpr.res.in |

This reactivity profile establishes this compound as a key starting material for accessing a class of specialized pyridine-piperazine hybrid molecules, which serve as foundational scaffolds for further chemical elaboration.

Advanced Characterization and Theoretical Investigations of 2 2 Bromoethyl 6 Methylpyridine

Spectroscopic Methods for Structural Elucidation

A complete structural elucidation of 2-(2-Bromoethyl)-6-methylpyridine would necessitate a suite of spectroscopic techniques. These methods provide experimental data on the compound's atomic and molecular structure, connectivity, and functional groups. However, specific spectral data for this compound are not available in the public domain. A typical analysis would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be crucial for confirming the proton and carbon framework of the molecule. The chemical shifts, coupling constants, and integration values would provide detailed information about the electronic environment of each atom and their spatial relationships.

Infrared (IR) Spectroscopy: An IR spectrum would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H bonds of the pyridine (B92270) ring and the methyl and ethyl groups, as well as the C-Br bond.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of this compound and provide information about its fragmentation pattern, which can further confirm its structure.

Table 1: Required Spectroscopic Data for Structural Elucidation of this compound (Data Not Available)

| Technique | Information Provided |

|---|---|

| ¹H NMR | Proton environment, chemical shifts, coupling constants |

| ¹³C NMR | Carbon skeleton, chemical shifts |

| IR Spectroscopy | Functional group identification, vibrational frequencies |

Computational Chemistry Studies

Theoretical investigations using computational chemistry are powerful tools for understanding the intrinsic properties of a molecule. For this compound, such studies would provide insights into its geometry, electronic structure, and reactivity. No specific computational studies for this compound have been found in the literature.

Quantum Chemical Calculations for Geometrical Optimization and Electronic Structure

Quantum chemical calculations, typically using Density Functional Theory (DFT), would be employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, the electronic structure, including the distribution of electron density and atomic charges, would be determined.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. A Molecular Electrostatic Potential (MEP) map would visualize the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.

Table 2: Key Parameters from HOMO/LUMO and MEP Analysis (Theoretical Data Not Available)

| Parameter | Significance |

|---|---|

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

Theoretical Vibrational Spectroscopy and Conformational Analysis

Computational methods can predict the vibrational frequencies of a molecule, which can then be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. Conformational analysis would be performed to identify the different possible spatial arrangements (conformers) of the flexible ethyl-bromo side chain and to determine their relative stabilities.

In Silico Prediction of Reactivity and Reaction Pathways

In silico methods can be used to predict the reactivity of this compound in various chemical reactions. By modeling reaction pathways and calculating activation energies, it is possible to predict the likely products of a reaction and to understand the underlying reaction mechanisms. This would be particularly useful for understanding its potential as a building block in organic synthesis.

Future Perspectives and Emerging Research Avenues for 2 2 Bromoethyl 6 Methylpyridine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of environmentally benign and sustainable processes. For pyridine (B92270) derivatives like 2-(2-Bromoethyl)-6-methylpyridine, this translates to a shift away from traditional, often hazardous, synthetic routes towards cleaner, more efficient alternatives.

Emerging research focuses on several key areas to make the synthesis of functionalized pyridines more sustainable:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry, offering advantages such as significantly shorter reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. nih.govacs.orgmdpi.com The application of microwave irradiation to the synthesis of pyridine precursors can lead to more energy-efficient processes. nih.govacs.org

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps into a single operation, reducing solvent waste, energy consumption, and purification efforts. nih.govacs.orgresearchgate.net Developing an MCR strategy for this compound or its key intermediates would represent a significant advancement in its sustainable production.

Green Catalysts and Solvents: Research is increasingly directed towards the use of recyclable, non-toxic catalysts and environmentally friendly solvents like water or ethanol. mdpi.comresearchgate.netnih.gov For instance, the use of molecular sieve catalysts has been shown to be effective in the single-step synthesis of other substituted pyridines. rsc.org Exploring similar catalytic systems could pave the way for a greener synthesis of this compound.

Solvent-Free and Mechanochemical Methods: Eliminating the solvent altogether is a primary goal of green chemistry. mdpi.com Solvent-free reaction conditions, often facilitated by techniques like mechanochemical grinding, can lead to reduced waste and simplified product isolation. mdpi.com

The table below summarizes some green chemistry approaches that could be adapted for the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Potential Advantages | Relevant Research |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | nih.govacs.orgmdpi.com |

| Multicomponent Reactions | Atom economy, reduced waste, simplified procedures. | nih.govacs.orgresearchgate.net |

| Green Catalysts | Recyclability, lower toxicity, high selectivity. | researchgate.netnih.govrsc.org |

| Environmentally Benign Solvents | Reduced environmental impact, improved safety. | mdpi.comresearchgate.netnih.gov |

| Solvent-Free Synthesis | Minimal waste, cost-effectiveness, simple work-up. | mdpi.comresearchgate.net |

By integrating these green and sustainable methodologies, the future synthesis of this compound can become more economically viable and environmentally responsible.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, namely the pyridine ring and the reactive bromoethyl side chain, offer a rich landscape for exploring novel chemical reactions and transformations. Future research is expected to unlock new reactivity patterns that go beyond standard functional group interconversions.

Key areas for exploration include:

Novel C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. acs.org Strategies involving the formation of heterocyclic phosphonium (B103445) salts have shown promise for the selective functionalization of pyridines at positions that are otherwise difficult to access. acs.org

Skeletal Editing and Ring Transformations: Advanced synthetic methods are emerging that allow for the "editing" of molecular scaffolds. For example, pyridine-to-benzene transformations via nitrogen-to-carbon skeletal editing have been reported, opening up unprecedented pathways to structurally diverse compounds. rsc.org Applying such concepts to this compound could lead to the generation of entirely new molecular frameworks.

Cascade Reactions: Designing metal-free cascade processes that involve a series of intramolecular reactions can lead to the rapid construction of highly functionalized and complex pyridine derivatives from simple starting materials. nih.govlookchem.com The bromoethyl group of the target compound is an excellent handle for initiating such cascades.

Undirected Metalation: Overcoming the strong directing influence of the nitrogen atom in pyridine is a significant challenge. chemrxiv.org The development of new organometallic reagents and reaction conditions that allow for undirected metalation at remote positions would enable the synthesis of novel isomers and derivatives of this compound. chemrxiv.org

The inherent reactivity of the bromoethyl group allows for a variety of transformations, including nucleophilic substitutions and cross-coupling reactions, which can be exploited in novel synthetic sequences.

Expansion of Synthetic Utility in Diverse Chemical Fields

Pyridine derivatives are ubiquitous in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. nih.govacs.orgrsc.org this compound, as a functionalized building block, is well-positioned for expanded utility in these and other emerging fields.

Future applications are envisioned in:

Medicinal Chemistry: The pyridine scaffold is a core component of numerous drugs. nih.gov The this compound moiety can serve as a versatile precursor for the synthesis of new bioactive molecules. The bromoethyl side chain can be readily modified to introduce various pharmacophores, enabling the exploration of new chemical space in drug discovery programs.

Materials Science: Pyridine-containing polymers and materials often exhibit interesting electronic and optical properties. rsc.org The ability to incorporate the this compound unit into larger molecular architectures through polymerization or derivatization could lead to the development of new functional materials for electronics, optics, and catalysis.

Agrochemicals: Many pesticides and herbicides contain a pyridine ring. The development of new derivatives from this compound could lead to the discovery of more effective and environmentally safer agrochemicals.

Catalysis: Pyridine-based ligands are widely used in transition metal catalysis. The synthesis of novel ligands derived from this compound could lead to catalysts with improved activity, selectivity, and stability for a variety of organic transformations.

The synthetic versatility of this compound makes it a valuable tool for chemists working in diverse areas of chemical research and development.

Computational Design and Prediction of New Derivatives with Desired Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design and prediction of the properties of new molecules. nih.gov For this compound, these approaches offer a powerful strategy to guide the synthesis of new derivatives with tailored functionalities.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to predict a range of molecular properties for pyridine derivatives, including their electronic structure, reactivity indices, and spectroscopic characteristics. ias.ac.inias.ac.inmdpi.com This allows for the in-silico screening of potential derivatives and the identification of promising candidates for synthesis. For example, DFT can be used to predict the nucleophilicity of substituted pyridines, which is crucial for their application as organocatalysts. ias.ac.inias.ac.in

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach can be used to design new derivatives of this compound with enhanced therapeutic potential.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are essential in drug discovery for predicting how a molecule will bind to a biological target, such as a protein or enzyme. nih.gov By performing docking and MD simulations with virtual derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and stability. nih.govchemrxiv.org

The synergy between computational prediction and experimental synthesis will accelerate the discovery of new this compound derivatives with desired properties for a wide range of applications.

| Computational Method | Application in Derivative Design | Relevant Research |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectra. | rsc.orgias.ac.inias.ac.inmdpi.com |

| QSAR | Modeling and prediction of biological activity. | nih.gov |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | nih.govchemrxiv.org |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior and stability of ligand-protein complexes. | nih.govchemrxiv.org |

常见问题

Q. What are the established synthetic routes for 2-(2-Bromoethyl)-6-methylpyridine?

The compound can be synthesized via bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane under controlled heating . Alternative methods include nucleophilic substitution reactions involving halogenated precursors, such as the reaction of 6-methylpyridine derivatives with bromoethane in the presence of a nickel catalyst . Key characterization techniques include:

Q. What are the critical physicochemical properties relevant to experimental design?

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition via bromine loss .

- Handling : Avoid prolonged exposure to moisture (hydrolysis risk) and UV light (radical side reactions) .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound?

The bromoethyl group participates in nucleophilic substitutions (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids). Mechanistic studies using C-labeled analogs reveal:

- Steric effects : The 6-methyl group directs reactivity to the 2-position due to steric hindrance .

- Catalytic pathways : Nickel-catalyzed reductive coupling forms bipyridines, with turnover numbers (TON) >100 under optimized conditions .

Methodological tip : Use kinetic isotopic effects (KIE) or DFT calculations to probe transition states .

Q. How is this compound utilized in coordination chemistry and material science?

- Ligand design : The pyridine nitrogen and bromoethyl group enable chelation to metals (e.g., Pt, Cu) for catalytic or luminescent complexes. Example: Synthesis of Cu(I) complexes with 2-(2-benzimidazolyl)-6-methylpyridine ligands for OLED applications .

- Structural analysis : X-ray crystallography reveals bond angles (~120° for pyridine-metal coordination) and ligand geometry .

Q. What role does this compound play in pharmacological or radiopharmaceutical research?

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。